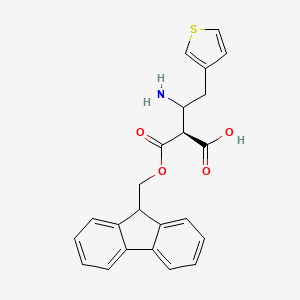

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

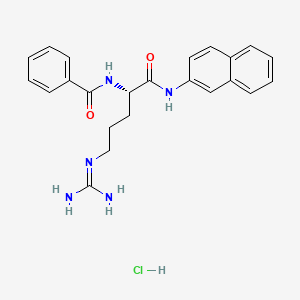

The compound is a derivative of amino acids, specifically a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Fmoc is a common protecting group used in peptide synthesis. The presence of the thiophen-3-yl group suggests that this compound might have interesting electronic properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluorenylmethyloxycarbonyl group is a bulky, aromatic group, while the thiophen-3-yl group is a heterocyclic compound containing sulfur .Chemical Reactions Analysis

In general, Fmoc protected amino acids are used in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino acid to react with the next amino acid in the sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the fluorenylmethyloxycarbonyl group could increase the compound’s hydrophobicity .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Molecular Incorporation

Synthetic Methodologies and Derivatives : This compound has been utilized in the synthesis of non-proteinogenic amino acids and their derivatives, highlighting its versatility in constructing complex organic molecules. For example, its derivative was synthesized from a specific amino acid in good overall yield, underscoring its utility in creating compounds with potential biological activity or for further chemical transformations (Adamczyk & Reddy, 2001).

Peptide and Oligomer Synthesis : It has been instrumental in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. The protected sugar amino acids were efficiently synthesized and incorporated into solid-phase synthesis to produce oligomers varying in length, demonstrating its role in creating polymers for potential therapeutic applications (Gregar & Gervay-Hague, 2004).

Solid Phase Peptide Synthesis (SPPS) : The fluorenylmethoxycarbonyl (Fmoc) protection strategy, which utilizes derivatives of this compound, has significantly advanced the field of peptide synthesis. Fmoc solid phase peptide synthesis (SPPS) methodology allows for the synthesis of biologically active peptides and small proteins under diverse conditions, offering a versatile approach for bioorganic chemistry (Fields & Noble, 2009).

Structural and Supramolecular Chemistry : Research into the structural and supramolecular features of Fmoc-amino acids has provided essential insights into designing and developing novel biomaterials and therapeutics. The comprehensive analysis of noncovalent interactions and supramolecular synthons in the crystal structures of amino acids with the Fmoc moiety contributes to the systematic understanding necessary for material science and biomedical applications (Bojarska et al., 2020).

Photocatalysis and Luminescent Materials : Derivatives of this compound have been explored as photocatalysts for specific organic reactions and the development of luminescent materials. These applications demonstrate the compound's potential in facilitating light-driven chemical transformations and its utility in the fabrication of materials for optical and electronic devices (Chen, Lu, & Wang, 2019).

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

270263-01-9 |

|---|---|

Produktname |

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |

Molekularformel |

C23H21NO4S |

Molekulargewicht |

407.48 |

IUPAC-Name |

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |

InChI |

InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m0/s1 |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |

Synonyme |

Fmoc-L-β-HomoAla(3-thienyl)-OH |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

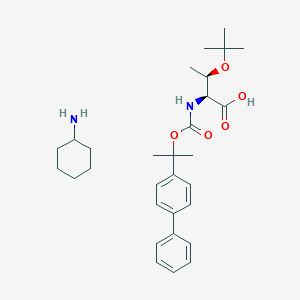

![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)